molecular formula C14H10N6OS2 B2535014 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034304-93-1

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2535014
CAS No.: 2034304-93-1
M. Wt: 342.4
InChI Key: XKBDSIIZTWPMCK-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H10N6OS2 and its molecular weight is 342.4. The purity is usually 95%.
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Properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6OS2/c21-14(9-3-4-11-12(6-9)18-23-17-11)15-7-10-8-20(19-16-10)13-2-1-5-22-13/h1-6,8H,7H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBDSIIZTWPMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

It’s known that electron donor–acceptor systems based on the benzo[c][1,2,5]thiadiazole motif have been used in photovoltaics and as fluorescent sensors. These systems can influence various biochemical pathways related to light absorption and energy transfer.

Biochemical Analysis

Temporal Effects in Laboratory Settings

The temporal effects of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide in laboratory settings are not yet fully known. Thiophene derivatives have been shown to have various effects over time in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not yet fully known. Thiophene derivatives have been shown to have various effects at different dosages in animal models.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Thiophene derivatives have been shown to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Thiophene derivatives have been shown to interact with various transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Thiophene derivatives have been shown to interact with various cellular components.

Biological Activity

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a novel compound that integrates thiophene and triazole moieties with a benzo[c][1,2,5]thiadiazole structure. This compound has garnered attention due to its potential therapeutic applications across various biological domains, including anticancer, antimicrobial, and antiviral activities.

The compound's molecular formula is C14H11N5S2C_{14}H_{11}N_5S_2 with a molecular weight of approximately 317.4 g/mol. Its structural characteristics include:

  • A thiophene ring,
  • A triazole ring,
  • A benzo[c][1,2,5]thiadiazole core.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole have shown promising results against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values for related compounds were reported as low as 8.1 µg/mL compared to doxorubicin's 3.13 µg/mL .

Antimicrobial Activity

The compound's structure suggests potential efficacy against microbial pathogens. Thiadiazole derivatives have demonstrated:

  • Antifungal and antibacterial properties in various studies.

For example, a review highlighted that thiadiazole derivatives could inhibit the growth of common pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Properties

Some studies have explored the antiviral potential of similar compounds. For instance:

  • Compounds containing triazole rings have been associated with antiviral activity against viruses like the Tobacco Mosaic Virus (TMV), showing curative rates exceeding 54% .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

StudyCompoundActivityIC50 Value
Zheng et al. (2020)Thiadiazole derivativeAnticancer (MCF-7)8.1 µg/mL
Hosny et al. (2020)Related thiadiazolesAntimicrobialVaried by strain
Liu et al. (2020)Triazole-thiadiazole hybridAntiviral (TMV)Curative rate: 54%

Scientific Research Applications

Biological Applications

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been investigated for various biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of thiadiazole compounds exhibit potent antimicrobial properties. For instance, studies have shown that certain thiadiazole derivatives demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria as well as antifungal activity against pathogenic fungi .
  • Anticancer Potential : The compound has been explored for its anticancer properties. A study highlighted the synthesis of novel 1,3,4-thiadiazole derivatives that were tested against human cancer cell lines (e.g., HepG-2 and A-549). These compounds showed promising results in inhibiting cancer cell proliferation and inducing apoptosis .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities through various mechanisms, including the inhibition of pro-inflammatory cytokines .

Material Science Applications

In addition to its biological applications, this compound also finds use in material science:

  • Organic Electronics : The unique electronic properties of thiophene and triazole derivatives make them suitable candidates for organic electronic applications such as organic photovoltaics and light-emitting diodes (LEDs).
  • Sensors : The compound's ability to change its electronic properties in response to environmental stimuli can be exploited in the development of chemical sensors.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Triazole Ring : This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction.
  • Coupling Reactions : The introduction of the thiophene moiety may involve coupling reactions such as Suzuki or Stille coupling.
  • Final Carboxamide Formation : The final step usually entails the reaction of a carboxylic acid derivative with an amine to form the carboxamide linkage.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

StudyFocusFindings
Mahendrasinh et al. (2013)Antimicrobial ActivityDemonstrated significant antibacterial and antifungal effects of thiadiazole derivatives .
Dovepress (2018)Anticancer ActivityReported synthesis of new thiadiazole derivatives with notable cytotoxicity against cancer cell lines .
MDPI (2020)Material ScienceInvestigated electronic properties suitable for organic electronics applications .

Q & A

Q. What synthetic strategies are optimal for constructing the triazole-thiophene core in this compound?

The triazole-thiophene moiety is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, alkynyl-thiophene precursors can react with azide-functionalized intermediates under Cu(I) catalysis in solvents like DMF or THF at 60–80°C. Key parameters include maintaining anhydrous conditions and using ligands such as TBTA to enhance regioselectivity for 1,4-disubstituted triazoles . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensures high purity.

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • ¹H/¹³C NMR : Confirm triazole proton signals at δ 7.5–8.5 ppm and thiophene protons at δ 6.8–7.2 ppm. Benzothiadiazole carboxamide carbonyls appear at ~165–170 ppm in ¹³C NMR .
  • IR : Look for triazole C=N stretches (1520–1570 cm⁻¹) and carboxamide C=O (1680–1720 cm⁻¹) .
  • Elemental Analysis : Discrepancies >0.4% between calculated and observed C/H/N/S values indicate impurities .

Q. What solvent systems and catalysts improve yield during benzothiadiazole coupling?

PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C promotes efficient amide bond formation between the triazole-thiophene intermediate and benzothiadiazole carbonyl chloride. Yields >75% are achievable with 10 wt% catalyst and 1-hour reaction times .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzothiadiazole ring to enhance electron-deficient character, potentially improving DNA intercalation or enzyme inhibition .
  • Triazole Modifications : Replace thiophene with furan or pyridine to assess π-π stacking interactions in target binding .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, and correlate results with logP values to evaluate hydrophobicity-activity relationships .

Q. How can computational methods predict binding modes with biological targets?

  • Docking Studies : Use AutoDock Vina to model interactions with COX-2 or bacterial enoyl-ACP reductase. The triazole-thiophene group may occupy hydrophobic pockets, while the benzothiadiazole carboxamide hydrogen-bonds to catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. RMSD <2 Å over time indicates stable binding .

Q. How to resolve contradictions in reported antimicrobial activity data?

  • Standardized Assays : Use CLSI/MIC guidelines with consistent inoculum sizes (5×10⁵ CFU/mL) and control strains (e.g., S. aureus ATCC 29213) .
  • Mechanistic Studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Synergy with β-lactams (FIC index ≤0.5) suggests β-lactamase inhibition .

Q. What strategies mitigate cytotoxicity in non-target cells?

  • Prodrug Design : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) to enhance selectivity. Hydrolysis by tumor-associated esterases releases the active compound .
  • Nanoparticle Encapsulation : Use PEG-PLGA nanoparticles (size <200 nm) to improve pharmacokinetics and reduce off-target uptake .

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